2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is also known by its chemical name, OPAQ.
Wissenschaftliche Forschungsanwendungen
Metabolic Studies
Acetaminophen, a widely recognized analgesic, has been subject to extensive metabolic studies. High-resolution anion-exchange separation techniques have revealed a spectrum of metabolites in human samples, including conjugated forms like glucuronide and sulfate conjugates, highlighting the drug's complex metabolic pathways. This research sheds light on the intricate processes of drug metabolism in the human body, contributing to a deeper understanding of pharmacokinetics (Mrochek et al., 1974).
Hepatotoxicity Insights
Research has shown a potential link between recommended doses of acetaminophen and mild hepatitis, particularly in individuals with a constitutionally enhanced cytochrome P450 system activity. This suggests a genetic predisposition to drug-induced liver injury, emphasizing the importance of personalized medicine in ensuring drug safety (Grieco et al., 2008).
Cellular Impact and Toxicity
Studies on the mechanisms of acetaminophen-induced cell death in primary human hepatocytes indicate a dose-dependent hepatocyte necrosis correlated with clinical liver injury after overdose. Research highlights the role of cellular components like glutathione, and the involvement of pathways such as JNK activation in the progression of injury, providing valuable insights into the cellular impact and potential therapeutic targets for drug-induced liver damage (Xie et al., 2014).
Pharmacokinetic and Pharmacogenetic Considerations
The pharmacokinetics of acetaminophen have been extensively studied, revealing age and sex as significant factors affecting drug metabolism. For instance, elderly patients show different pharmacokinetic profiles compared to younger individuals, highlighting the necessity for age-specific dosing and monitoring. Moreover, genetic factors like polymorphism in the UGT1A9 gene have been associated with variability in acetaminophen metabolism, underlining the importance of pharmacogenetics in personalized medicine (Liukas et al., 2011; Linakis et al., 2018).
Oxidative Stress and Antioxidant Capacity
The involvement of acetaminophen in oxidative stress has been a subject of study, with investigations into its effect on serum paraoxonase and arylesterase activities, and lipid hydroperoxide levels. This research provides insights into the drug's influence on oxidative stress markers, contributing to our understanding of its broader biological effects (Karadas et al., 2014).
Eigenschaften
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-(3-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-20(22-15-7-10-17-8-3-1-4-9-17)16-24-21(26)14-13-19(23-24)18-11-5-2-6-12-18/h1-6,8-9,11-14H,7,10,15-16H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBQEAPJUZJVPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.